Cas no 2228185-56-4 (1-(4-bromofuran-2-yl)-2-chloroethan-1-one)

1-(4-Bromofuran-2-yl)-2-chloroethan-1-one is a halogenated furan derivative with significant utility in synthetic organic chemistry. Its structure, featuring both bromine and chlorine substituents, makes it a versatile intermediate for cross-coupling reactions, nucleophilic substitutions, and further functionalization. The electron-withdrawing effects of the halogens enhance reactivity, facilitating its use in the synthesis of complex heterocycles and pharmaceuticals. The compound’s stability under standard conditions ensures reliable handling and storage. Its distinct reactivity profile allows for selective transformations, making it valuable in medicinal chemistry and materials science research. Proper safety precautions are advised due to its potential lachrymatory and irritant properties.
1-(4-bromofuran-2-yl)-2-chloroethan-1-one structure
2228185-56-4 structure
Product Name:1-(4-bromofuran-2-yl)-2-chloroethan-1-one
CAS No:2228185-56-4
MF:C6H4BrClO2
MW:223.451760292053
CID:6369221
PubChem ID:164664301
Update Time:2025-05-20

1-(4-bromofuran-2-yl)-2-chloroethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-bromofuran-2-yl)-2-chloroethan-1-one
    • EN300-1917546
    • 2228185-56-4
    • Inchi: 1S/C6H4BrClO2/c7-4-1-6(10-3-4)5(9)2-8/h1,3H,2H2
    • InChI Key: OYSGLGBGGZPCSQ-UHFFFAOYSA-N
    • SMILES: BrC1=COC(C(CCl)=O)=C1

Computed Properties

  • Exact Mass: 221.90832g/mol
  • Monoisotopic Mass: 221.90832g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 30.2Ų

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Additional information on 1-(4-bromofuran-2-yl)-2-chloroethan-1-one

1-(4-Bromofuran-2-yl)-2-chloroethan-1-one: An Overview of a Promising Compound (CAS No. 2228185-56-4)

1-(4-Bromofuran-2-yl)-2-chloroethan-1-one (CAS No. 2228185-56-4) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound is characterized by its brominated furan ring and chlorinated ethanone moiety, which confer it with a range of chemical and biological activities. In this comprehensive overview, we will delve into the synthesis, properties, and potential applications of 1-(4-bromofuran-2-yl)-2-chloroethan-1-one, drawing on the latest research findings to provide a detailed and up-to-date analysis.

Synthesis and Structural Characteristics

The synthesis of 1-(4-bromofuran-2-yl)-2-chloroethan-1-one typically involves a multi-step process that begins with the bromination of furan to form 4-bromofuran. Subsequently, the 4-bromofuran is reacted with 2-chloroacetyl chloride in the presence of a suitable base to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity. The resulting compound is characterized by its distinctive brominated furan ring and chlorinated ethanone group, which are key structural features that contribute to its chemical reactivity and biological activity.

Spectroscopic Analysis

Spectroscopic techniques play a crucial role in the characterization of 1-(4-bromofuran-2-yl)-2-chloroethan-1-one. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the positions of hydrogen and carbon atoms. The 1H NMR spectrum typically shows signals for the protons in the furan ring and the chlorinated ethanone moiety, while the 13C NMR spectrum provides additional insights into the carbon skeleton. Mass spectrometry (MS) is also employed to confirm the molecular weight and purity of the compound. These spectroscopic data are essential for verifying the identity and quality of 1-(4-bromofuran-2-yl)-2-chloroethan-1-one.

Chemical Properties

1-(4-Bromofuran-2-yl)-2-chloroethan-1-one exhibits several notable chemical properties that make it an interesting subject for further investigation. The bromine atom in the furan ring can participate in various substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the chlorinated ethanone group can undergo nucleophilic substitution reactions, which can be exploited for the synthesis of more complex molecules. The compound's solubility in common organic solvents such as dichloromethane, acetone, and ethanol facilitates its use in various chemical reactions.

Biological Activity

The biological activity of 1-(4-bromofuran-2-yl)-2-chloroethan-1-one has been a focus of recent research due to its potential therapeutic applications. Studies have shown that this compound exhibits significant antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to involve disruption of fungal cell membranes, leading to cell death. Furthermore, preliminary studies have indicated that 1-(4-bromofuran-2-yl)-2-chloroethan-1-one may have antiviral properties against certain RNA viruses, although further research is needed to confirm these findings.

Potential Applications in Medicinal Chemistry

The unique structural features of 1-(4-bromofuran-2-yl)-2-chloroethan-1-one make it a promising candidate for drug development in several areas. In antifungal therapy, this compound could be developed into new antifungal agents to combat drug-resistant fungal infections. Additionally, its potential antiviral activity suggests that it may be useful in developing treatments for viral diseases. Researchers are also exploring its use as an intermediate in the synthesis of more complex molecules with therapeutic potential.

Safety Considerations

Safety is a critical aspect when handling any chemical compound, especially those with potential therapeutic applications. While no specific safety data are available for 1-(4-bromofuran-2-yl)-2-chloroethan-1-one, general precautions should be taken when working with this compound. It is advisable to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE) such as gloves and goggles. Toxicological studies are ongoing to determine any potential adverse effects on human health.

Conclusion

In conclusion, 1-(4-bromofuran-2-yl)-2-chloroethan-1-one (CAS No. 2228185-56-4) is a versatile compound with promising applications in both organic synthesis and medicinal chemistry. Its unique structural characteristics confer it with a range of chemical reactivity and biological activity, making it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound holds significant promise for advancing our understanding and treatment of various diseases.

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